tert-Butyl 2-(azetidin-3-yloxy)acetate HCl
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Overview
Description
tert-Butyl 2-(azetidin-3-yloxy)acetate hydrochloride: is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 . It is a white solid that is typically stored at temperatures between 2-8°C . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(azetidin-3-yloxy)acetate hydrochloride typically involves the reaction of tert-butyl acetate with azetidine-3-ol in the presence of a suitable base and solvent . The reaction conditions often include controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of tert-Butyl 2-(azetidin-3-yloxy)acetate hydrochloride may involve large-scale batch reactions with optimized conditions for maximum efficiency. This includes the use of high-purity reagents, advanced reaction monitoring systems, and efficient purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(azetidin-3-yloxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: tert-Butyl 2-(azetidin-3-yloxy)acetate hydrochloride can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pH.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl 2-(azetidin-3-yloxy)acetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(azetidin-3-yloxy)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl acetate
Comparison: tert-Butyl 2-(azetidin-3-yloxy)acetate hydrochloride is unique due to its specific structure, which includes an azetidine ring and an ester functional group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride has a different functional group, which affects its chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl 2-(azetidin-3-yloxy)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)6-12-7-4-10-5-7;/h7,10H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVPZRCQPFYNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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